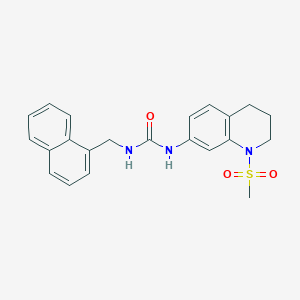
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide is a complex organic compound that features a benzamide core linked to a sulfonyl ethyl chain, which is further connected to a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide typically involves multiple steps:
Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline: This can be achieved by reacting 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA).
Sulfonylation: The 6,7-dimethoxy-3,4-dihydroisoquinoline is then sulfonylated using a suitable sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Coupling with Benzamide: The sulfonylated intermediate is coupled with 3,4-dimethylbenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane at room temperature.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of iminium ions.
Reduction: Formation of the corresponding reduced amine.
Substitution: Formation of substituted sulfonyl derivatives.
Applications De Recherche Scientifique
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents due to its potential biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of isoquinoline derivatives with biological targets.
Mécanisme D'action
The mechanism of action of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, potentially including enzymes and receptors. The sulfonyl group may enhance binding affinity through hydrogen bonding and electrostatic interactions, while the isoquinoline moiety could interact with hydrophobic pockets in the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Uniqueness
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide is unique due to the presence of both a sulfonyl group and a benzamide moiety, which can confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Propriétés
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-15-5-6-18(11-16(15)2)22(25)23-8-10-30(26,27)24-9-7-17-12-20(28-3)21(29-4)13-19(17)14-24/h5-6,11-13H,7-10,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPARCELKQVLJQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2866829.png)

![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2866831.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2866834.png)
![5-bromo-2-(methylsulfanyl)-N-[(oxan-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2866837.png)



![(1S,3R)-3-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B2866845.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone](/img/structure/B2866846.png)

![N-tert-butyl-4-[(3-methoxybenzenesulfonamido)methyl]piperidine-1-carboxamide](/img/structure/B2866850.png)
![N-(1,3-benzodioxol-5-yl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2866851.png)
